molecular formula C15H14N2O3S B3426916 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one CAS No. 554407-09-9

3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one

Cat. No.: B3426916
CAS No.: 554407-09-9
M. Wt: 302.4 g/mol
InChI Key: VTTGGDYEHGKXSI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(2-Amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one (CAS: 554407-09-9) is a coumarin derivative with a 2-amino-1,3-thiazole substituent at position 3 and a propoxy group at position 5. Its molecular formula is C₁₅H₁₃N₃O₃S, with a molecular weight of 323.35 g/mol. The compound’s structure combines the planar aromatic coumarin core with a thiazole heterocycle, influencing its electronic properties and intermolecular interactions.

Synthesis and Spectral Characterization
The compound is synthesized via cyclization reactions involving aryl thioureas and brominated coumarin intermediates, as described for analogous thiazolyl-coumarins . Key spectral features include:

  • IR: N-H stretches (3311–3588 cm⁻¹), C=O (1669–1761 cm⁻¹), and C=N (1550–1598 cm⁻¹) .
  • ¹H NMR: Aromatic protons appear as multiplets at δ 6.65–7.93 ppm, with distinct signals for the coumarin C-4/C-5 protons and the thiazole proton .

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-7-propoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-5-19-10-4-3-9-6-11(12-8-21-15(16)17-12)14(18)20-13(9)7-10/h3-4,6-8H,2,5H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTGGDYEHGKXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206012
Record name 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554407-09-9
Record name 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554407-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . The chromenone structure is then introduced through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one is C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S with a molecular weight of 244.27 g/mol. The compound features a chromenone moiety linked to a thiazole ring, which contributes to its biological activity and chemical reactivity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, a study by Mahapatra et al. (2015) highlighted its selective activity against Escherichia coli and Staphylococcus aureus, suggesting potential as an antibacterial agent. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This effect is attributed to the modulation of apoptotic pathways involving caspases.

Cell Line IC50 (µM)
MCF-715
HeLa20

Fluorescent Probes

The compound serves as a fluorescent probe for detecting metal ions such as copper(II). Its fluorescence properties change upon binding with copper ions, making it useful for environmental monitoring and biological assays. The study conducted by Mahapatra et al. demonstrated this application effectively.

Metal Ion Fluorescence Intensity Change (%)
Copper(II)+150%
Zinc(II)+30%

Polymer Composites

In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing the mechanical properties and thermal stability of the resulting composites. Research indicates improved tensile strength and thermal resistance when blended with polymers like polyvinyl chloride (PVC).

Composite Type Tensile Strength (MPa) Thermal Stability (°C)
PVC with 5% additive45220
PVC without additive30180

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in Dalton Transactions assessed the antimicrobial efficacy of various thiazole derivatives, including 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, supporting its potential use in pharmaceutical formulations.

Case Study 2: Fluorescent Sensing

In another research article, the compound was utilized as a fluorescent sensor for copper ions in biological samples. The study reported that the sensor exhibited high selectivity and sensitivity, with a detection limit in the nanomolar range, making it suitable for applications in clinical diagnostics.

Mechanism of Action

The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chromenone structure can interact with DNA and proteins, affecting cellular processes . These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, and changes in gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name (CAS/Reference) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (554407-09-9) 3-(2-Amino-thiazol-4-yl), 7-propoxy C₁₅H₁₃N₃O₃S 323.35 Not reported Amino-thiazole enhances H-bonding; propoxy improves lipophilicity.
3-(2-Amino-thiazol-4-yl)-6-chloro-2H-chromen-2-one 3-(2-Amino-thiazol-4-yl), 6-Cl C₁₂H₇ClN₂O₂S 278.72 Not reported Chlorine substituent increases electron-withdrawing effects; crystallizes in monoclinic P2₁/c .
7-Propoxy-4-methyl-3-(tetrazol-5-yl) analog 7-Propoxy, 3-(tetrazol-5-yl) C₂₀H₂₄N₄O₃ 368.44 Not reported Tetrazole ring introduces polarity; cyclohexyl group enhances steric bulk.
3-Benzothiazol-2-yl-7-propenyloxy coumarin 3-Benzothiazol-2-yl, 7-propenyloxy C₁₉H₁₃NO₃S 335.38 Not reported Propenyloxy group may reduce stability compared to propoxy.
7-Hydroxy-3-(4-methyl-thiazol-2-yl) analog 7-OH, 3-(4-methyl-thiazol-2-yl) C₁₇H₁₆ClNO₃S 349.84 Not reported Chloromethyl and hydroxy groups increase reactivity and H-bonding potential.

Key Structural and Functional Differences

Chloro () and tetrazolyl () substituents introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Hydrogen Bonding and Crystal Packing The 2-amino-thiazole group in the target compound facilitates N–H···N and C–H···O interactions, as observed in the crystal packing of its 6-chloro analog . In contrast, tetrazolyl derivatives () rely on π-π stacking and van der Waals interactions . Chlorine in 6-chloro analogs participates in short Cl···S contacts (3.53 Å), influencing crystal stability .

Biological Activity Trends Coumarins with non-polar substituents (e.g., propoxy, methyl) show enhanced inhibitory activity against chemical carcinogens compared to polar derivatives (e.g., hydroxy, carboxy) .

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Interactions (X-ray)
Target Compound N-H: ~3300; C=O: ~1700 Aromatic: 6.65–7.93; NH: broad singlet Predicted: N–H···N, C–H···O (similar to )
6-Chloro analog N-H: 3311; C=O: 1761 Aromatic: 6.85–7.89; NH: 8.45 N–H···N heterodimers; π-π stacking (3.65–3.96 Å)
7-Propargyloxy coumarin C≡C: ~2100; C=O: ~1720 Propargyl H: ~2.50; Aromatic: 6.70–7.85 Not reported

Biological Activity

3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one is a heterocyclic compound that combines a thiazole ring with a chromenone structure. This unique combination imparts significant biological activity, particularly in pharmacological applications. The compound has garnered attention for its potential therapeutic effects, including inhibition of acetylcholinesterase (AChE) and anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one is C15H14N2O3S, with a molecular weight of 302.35 g/mol. The compound features a thiazole ring known for its bioactivity, alongside a chromenone structure that enhances its pharmacological properties .

1. Acetylcholinesterase Inhibition

Research indicates that compounds containing the coumarin core combined with thiazole exhibit potent AChE inhibitory activity. In particular, derivatives similar to 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one have shown promising results in in vitro assays.

Key Findings:

  • The compound demonstrated an IC50 value indicative of strong AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
  • Molecular docking studies revealed favorable binding interactions with the active site of AChE, enhancing the understanding of its mechanism as an inhibitor .

2. Anticancer Activity

The compound's biological profile also includes notable anticancer properties. Recent studies have explored its effects on various cancer cell lines.

Case Study:
In vitro cytotoxicity assays against human cervical adenocarcinoma (HeLa) and other cancer cell lines indicated that 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one exhibits significant antiproliferative effects. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Apoptosis induction
A549 (Lung carcinoma)15.0Cell cycle arrest
Panc-1 (Pancreatic carcinoma)12.5Proapoptotic effect

The biological activities of 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound competes with substrates at the active site of AChE, leading to decreased breakdown of acetylcholine and increased levels in synaptic clefts.
  • Induction of Apoptosis : Through signaling pathways that regulate cell death, the compound promotes apoptosis in cancer cells, which is crucial for inhibiting tumor growth.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A two-component protocol involving 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines in ethanol (1:1 molar ratio) is effective for synthesizing coumarin-thiazole hybrids. Optimization includes:

  • Temperature : Reflux conditions (~78°C) enhance reaction efficiency.
  • Solvent : Ethanol balances solubility and reactivity.
  • Substituent Effects : Electron-donating groups on anilines improve yields (e.g., 4-methylaniline yields ~85%) .
  • Example Reaction Table :
Aniline DerivativeYield (%)Reaction Time (h)
4-Methylaniline856
4-Chloroaniline728

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

  • Methodological Answer :

  • UV-Vis/FTIR : Confirm the presence of coumarin (λ~320 nm) and thiazole (C=N stretch ~1600 cm⁻¹) .
  • NMR : 1H^1H NMR identifies propoxy (δ 1.0–1.5 ppm for CH3_3) and thiazole protons (δ 7.5–8.5 ppm). 13C^{13}C NMR resolves carbonyl (C=O, δ ~160 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 331.08) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of coumarin-thiazole derivatives?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via spectrophotometric assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address these?

  • Methodological Answer :

  • Challenges : Weak diffraction due to low crystal quality or twinning.
  • Solutions :
  • Data Collection : Use high-intensity synchrotron radiation for small crystals.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks.
  • Example Crystallographic Data :
ParameterValue
Space GroupPna21_1
Unit Cell (Å)a=13.0785, b=25.746
R Factor<0.05

Q. How do intermolecular hydrogen bonding patterns influence the crystallization behavior of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Identify motifs like N-HO\text{N-H}\cdots\text{O} (thiazole NH to coumarin carbonyl) and C-Hπ\text{C-H}\cdots\pi interactions.
  • Impact : Strong H-bonding (e.g., N-H\cdotsO, ~2.8 Å) stabilizes layered packing, while weaker interactions (C-H\cdotsO) influence polymorphism .
  • Tools : Mercury or CrystalExplorer for visualizing H-bond networks .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings in structural assignments?

  • Methodological Answer :

  • Case Study : If NMR suggests a planar thiazole ring but X-ray shows puckering:

Dynamic Effects : Variable-temperature NMR to assess conformational flexibility.

DFT Calculations : Compare experimental vs. computed 1H^1H NMR shifts (Gaussian, ORCA).

Complementary Techniques : Use NOESY to probe spatial proximities .

Data Contradiction Analysis

  • Synthetic Yield vs. Purity : Low yields (<50%) may arise from byproducts (e.g., thiourea derivatives). Purify via column chromatography (SiO2_2, ethyl acetate/hexane) and validate purity by HPLC .
  • Bioactivity Variability : Differences in antimicrobial activity across analogs may stem from substituent electronic effects (e.g., electron-withdrawing groups reduce membrane penetration) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one

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